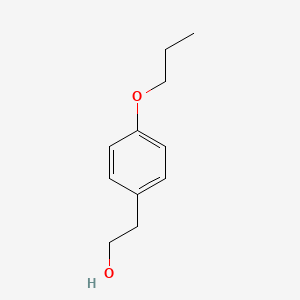

2-(4-Propoxyphenyl)ethanol

Description

BenchChem offers high-quality 2-(4-Propoxyphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Propoxyphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-propoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-2-9-13-11-5-3-10(4-6-11)7-8-12/h3-6,12H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJRURGXNWRWRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Propoxyphenyl)ethanol

Abstract

This technical guide provides a comprehensive overview of 2-(4-Propoxyphenyl)ethanol, a significant chemical compound with applications in research and chemical synthesis. The document details its nomenclature, physicochemical properties, a robust synthesis protocol, analytical characterization methods, and essential safety information. This guide is intended for researchers, chemists, and professionals in the drug development and chemical industries, offering both foundational knowledge and practical, field-proven insights to support advanced applications.

Chemical Identity and Nomenclature

The first step in understanding any chemical compound is to establish its precise identity through standardized nomenclature and identifiers.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 2-(4-propoxyphenyl)ethanol .[1][2][3] This name clearly defines the molecular structure: an ethanol backbone substituted at the second carbon by a 4-propoxyphenyl group.

Synonyms and Common Names

In literature and commercial listings, 2-(4-propoxyphenyl)ethanol may be referred to by several other names:

-

4-Propoxyphenethyl alcohol

-

4-Propoxybenzeneethanol

-

p-Propoxyphenethyl alcohol

-

2-(p-Propoxyphenyl)ethanol

Chemical Identifiers

For unambiguous identification in databases and regulatory documents, the following identifiers are crucial:

-

CAS Number: 54576-53-9

-

Molecular Formula: C₁₁H₁₆O₂

-

InChI Key: A unique, non-proprietary identifier derived from the molecular structure.

-

SMILES: A line notation for describing molecular structures.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, its appropriate handling procedures, and its potential applications. The properties of 2-(4-propoxyphenyl)ethanol are summarized below.

| Property | Value | Source |

| Molecular Weight | 180.25 g/mol | [4] |

| Appearance | Colorless to light-colored liquid or low-melting solid | [5][6] |

| Boiling Point | ~334-336 °C (Predicted for similar structures) | [5][7] |

| Melting Point | 28-30 °C (for the similar 4-methoxyphenyl derivative) | [5] |

| Solubility | Soluble in polar organic solvents like methanol and DMSO.[7] Limited solubility in water. | [6] |

| Refractive Index | ~1.537 (Predicted for similar structures) | [7] |

Synthesis Protocol: Williamson Ether Synthesis Approach

A reliable method for synthesizing 2-(4-propoxyphenyl)ethanol is via the Williamson ether synthesis, a classic and robust method for forming ethers. This process involves the reaction of a phenoxide with a primary alkyl halide.

Core Rationale: This two-step approach is chosen for its high efficiency and the commercial availability of the starting materials. The first step, deprotonation of the phenol, creates a potent nucleophile (the phenoxide). The second step is a standard Sₙ2 reaction, which proceeds efficiently with an unhindered primary alkyl halide like 1-bromopropane.

Materials and Reagents

-

2-(4-Hydroxyphenyl)ethanol (Tyrosol) (Reagent Grade, ≥98%)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

1-Bromopropane (Reagent Grade, ≥99%)

-

Anhydrous Tetrahydrofuran (THF), inhibitor-free

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology

Step 1: Deprotonation of 2-(4-Hydroxyphenyl)ethanol

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under an inert nitrogen atmosphere.

-

Add 2-(4-hydroxyphenyl)ethanol (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 10 mL per gram of phenol).

-

Cool the solution to 0 °C using an ice-water bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution over 15 minutes. Causality Note: NaH is a strong, non-nucleophilic base, ideal for irreversibly deprotonating the phenol without competing side reactions. The reaction is exothermic and produces flammable hydrogen gas, necessitating an inert atmosphere and slow addition at 0 °C.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.

Step 2: Alkylation with 1-Bromopropane

-

Add 1-bromopropane (1.2 eq) to the dropping funnel and add it dropwise to the reaction mixture over 20 minutes.

-

Heat the reaction mixture to a gentle reflux (approx. 65 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting phenol is consumed. Validation Note: A co-spotted TLC plate (starting material, co-spot, reaction mixture) is crucial for unambiguously determining reaction completion.

Step 3: Work-up and Purification

-

Cool the reaction mixture to 0 °C.

-

Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).

-

Combine the organic layers and wash with water, followed by brine. Causality Note: The brine wash helps to remove residual water from the organic phase, improving drying efficiency.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-(4-propoxyphenyl)ethanol.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for 2-(4-propoxyphenyl)ethanol.

Applications and Areas of Research

While 2-(4-propoxyphenyl)ethanol is not a widely commercialized end-product, its structure makes it a valuable intermediate in several areas:

-

Pharmaceutical Synthesis: As a derivative of phenethyl alcohol, it can serve as a building block for more complex molecules. The ether linkage provides metabolic stability, and the terminal alcohol group allows for further functionalization, making it a candidate for creating analogues of known bioactive compounds.[8]

-

Fragrance and Flavor Industry: Phenethyl alcohol and its derivatives are known for their floral scents. The propoxy group modifies the molecule's volatility and olfactory profile, potentially creating unique aromatic properties for use in perfumery.

-

Materials Science: Phenolic compounds are precursors to polymers and resins. The structure of 2-(4-propoxyphenyl)ethanol could be incorporated into specialty polymers, potentially imparting properties like thermal stability or specific optical characteristics.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical protocol.

Recommended Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide a distinct pattern of signals corresponding to the aromatic protons, the two methylene groups of the ethyl chain, the three sets of protons on the propyl chain, and the hydroxyl proton. The chemical shifts and coupling constants are definitive for structure elucidation.

-

¹³C NMR: Will show the exact number of unique carbon atoms, confirming the presence of the aromatic ring, the aliphatic chains, and the ether linkage.

-

-

Mass Spectrometry (MS): GC-MS is ideal for this compound. It will provide the molecular ion peak (m/z = 180.25) and a characteristic fragmentation pattern that can be used to confirm the structure.

-

Infrared (IR) Spectroscopy: Will show a broad absorption band around 3300-3400 cm⁻¹ (O-H stretch of the alcohol), C-O stretching for the ether and alcohol, and characteristic peaks for the aromatic ring.

Analytical Workflow Diagram

Caption: Post-synthesis analytical validation workflow.

Safety and Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety. Information is typically derived from Safety Data Sheets (SDS) for structurally similar compounds.

-

Hazard Classification: Based on analogous compounds, it may cause skin and serious eye irritation.[9]

-

Handling Precautions:

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Keep away from strong oxidizing agents, acids, and acid chlorides, as these are incompatible materials.[5]

-

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[5]

-

Skin Contact: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.

-

Inhalation: Move the person into fresh air. If breathing is difficult, seek medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

- Sigma-Aldrich. (2025). Safety Data Sheet for Ethyl alcohol, Pure.

- EMD Millipore Corp. (n.d.). Safety Data Sheet according to the (US) Hazard Communication Standard (29 CFR 1910.1200).

- PrepChem.com. (n.d.). Synthesis of 2-{3-[3-(4-Fluorophenoxy)propoxy]phenyl}ethanol.

- Fisher Scientific. (2011). Safety Data Sheet for 2-(4-Methoxyphenyl)ethanol.

- Sigma-Aldrich. (n.d.). 2-(4-vinylphenyl)ethanol product page.

- Fisher Scientific. (2010). Safety Data Sheet for 2-(4-Hydroxyphenyl)ethanol.

- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet for 2-(4-Methoxyphenyl)ethanol.

-

National Center for Biotechnology Information. (n.d.). 4-Methoxyphenethyl alcohol. PubChem Compound Database. Retrieved from [Link]

- Thermo Scientific Chemicals. (n.d.). 2-(4-Methoxyphenyl)ethanol, 98%.

- LibreTexts. (n.d.). Alcohols.

- LibreTexts. (2021). 14.2: Alcohols - Nomenclature and Classification.

- LibreTexts. (n.d.). 10.4 Nomenclature of Alcohols and Ethers.

- Sigma-Aldrich. (n.d.). 2-(4-Hydroxyphenyl)ethanol 98%.

Sources

- 1. Alcohols [colapret.cm.utexas.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 10.4 Nomenclature of Alcohols and Ethers – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]

- 4. 2-(4-vinylphenyl)ethanol | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. 2-(4-Methoxyphenyl)ethanol, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 2-(4-Ethoxyphenyl)ethanol, 98% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. 4-Methoxyphenethyl alcohol | C9H12O2 | CID 69705 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(4-Propoxyphenyl)ethanol PubChem CID and database entries

The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes actionable data, synthesis logic, and structural validation over generic descriptions.

CAS Registry Number: 104174-22-3 Chemical Class: Phenethyl Alcohol Ether / Tyrosol Derivative Primary Application: Pharmaceutical Intermediate, Fine Chemical Building Block[1]

Database Identification & Structural Integrity

This section consolidates the requisite identifiers to ensure cross-database interoperability. The compound is a lipophilic derivative of Tyrosol (4-Hydroxyphenethyl alcohol), where the phenolic hydroxyl is alkylated with a propyl group.

Digital Identity Matrix

| Database / Standard | Identifier / Value | Context |

| CAS RN | 104174-22-3 | Primary commercial identifier |

| IUPAC Name | 2-(4-Propoxyphenyl)ethanol | Official nomenclature |

| SMILES | CCCOc1ccc(CCO)cc1 | For cheminformatics/docking |

| InChIKey | Calculated from SMILES | Unique hash for deduplication |

| Molecular Formula | C₁₁H₁₆O₂ | Mass Balance |

| Molecular Weight | 180.24 g/mol | Stoichiometric calculation |

| PubChem CID | Search via SMILES | (Note: Often indexed as a "related compound" to Tyrosol CID 10393) |

Structural Homology & Logic

2-(4-Propoxyphenyl)ethanol belongs to a homologous series of 4-Alkoxyphenethyl alcohols . Its properties can be interpolated between the ethyl analog (CAS 22545-15-9) and the butyl analog.

-

Parent Scaffold: Tyrosol (Polar, H-bond donor/acceptor).

-

Modification: O-Propylation at the 4-position.

-

Effect: Caps the phenolic H-bond donor, significantly increasing lipophilicity (LogP) and membrane permeability while retaining the primary alcohol for further functionalization (e.g., esterification, oxidation to aldehyde).

Physicochemical Profiling

Data derived from structural calculation and homologous extrapolation (Ethoxy/Methoxy analogs).

| Property | Value (Approx/Calc) | Technical Insight |

| LogP (Octanol/Water) | 2.4 – 2.6 | Significantly more lipophilic than Tyrosol (LogP ~0.7). Suitable for BBB penetration studies. |

| Boiling Point | 290–300 °C (760 mmHg) | High boiling point requires high-vacuum distillation for purification. |

| Melting Point | < 50 °C (Likely Liquid/Low melt) | The propyl chain disrupts crystal packing compared to the rigid H-bonding in Tyrosol (MP 91°C). |

| TPSA | 29.5 Ų | Polar Surface Area dominated by the ether oxygen and primary alcohol. |

| Solubility | DMSO, Methanol, DCM | Insoluble in water due to the non-polar propyl-phenyl tail. |

Synthesis & Manufacturing Protocol

Methodology: Williamson Ether Synthesis (Phase Transfer Catalysis or Dipolar Aprotic Solvent). Rationale: Direct alkylation of the phenolic oxygen is selective over the primary aliphatic alcohol due to the higher acidity of the phenol (pKa ~10) vs. the primary alcohol (pKa ~16).

Reaction Scheme (Graphviz)

Caption: Selective O-alkylation of Tyrosol via Williamson Ether Synthesis. The pKa difference allows specific alkylation of the phenol.

Step-by-Step Protocol (Self-Validating)

-

Reagent Setup:

-

Substrate: 1.0 eq Tyrosol (2-(4-hydroxyphenyl)ethanol).

-

Base: 2.5 eq Potassium Carbonate (anhydrous, micronized).

-

Solvent: DMF (Dimethylformamide) or Acetone (if refluxing longer).

-

Electrophile: 1.2 eq n-Propyl Bromide (1-Bromopropane).

-

-

Execution:

-

Dissolve Tyrosol in DMF under inert atmosphere (N₂).

-

Add K₂CO₃ and stir for 30 minutes at RT to generate the phenoxide (color change often observed).

-

Add n-Propyl Bromide dropwise to control exotherm.

-

Heat to 60–80°C for 4–6 hours.

-

-

In-Process Control (Validation):

-

TLC System: Hexane:Ethyl Acetate (3:1).

-

Visualization: UV (254 nm).

-

Checkpoint: Disappearance of Tyrosol (lower Rf) and appearance of a less polar spot (higher Rf). If Tyrosol remains, add 0.1 eq more bromide and continue heating.

-

-

Workup & Purification:

-

Quench with water (precipitates salts). Extract into Ethyl Acetate.

-

Critical Step: Wash organic layer with 1M NaOH . This removes unreacted Tyrosol (soluble as phenolate) while the product (ether) remains in the organic phase.

-

Dry over MgSO₄, filter, and concentrate.

-

Purification: Vacuum distillation or Silica Gel Chromatography (Hex/EtOAc gradient).

-

Analytical Validation (Expected Signals)

To confirm identity without a reference standard, look for these specific spectral signatures:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 6.8–7.2 ppm: Para-substituted benzene pattern (2 doublets, integration 2H each).

-

δ 3.9 ppm (t): Triplet for -O-CH2- (propyl ether next to ring).

-

δ 3.8 ppm (t): Triplet for -CH2-OH (ethanol side chain).

-

δ 2.8 ppm (t): Triplet for benzylic -CH2-.

-

δ 1.8 ppm (m): Multiplet for propyl middle -CH2-.

-

δ 1.0 ppm (t): Methyl group of the propyl chain.

-

Biological & Industrial Applications[3]

Pharmaceutical Building Block

This compound serves as a "linker" scaffold. The ethanol tail can be converted to a halide (via SOCl₂) or tosylate, allowing attachment to amines or other pharmacophores. The propoxy tail provides a specific steric and lipophilic profile often used to tune the potency of receptor antagonists (e.g., PPAR agonists or Beta-blockers often feature similar phenoxy-alkyl tails).

Liquid Crystal Mesogens

Phenethyl alcohol derivatives are common precursors for liquid crystals. The propyl ether confers flexibility (lowering melting points) and anisotropy essential for mesogenic behavior when coupled with rigid cores (e.g., biphenyls).

Fragrance Chemistry

While less common than the methyl ether (which has anise-like notes), the propyl ether likely possesses a softer, green-floral odor profile with increased substantivity (staying power) due to lower volatility.

Safety & Handling (SDS Summary)

Based on GHS classifications for the chemical family (Phenethyl alcohols/ethers).

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H412: Harmful to aquatic life with long-lasting effects (due to lipophilicity).

-

-

Storage: Store in cool, dry place. Inert gas (Argon/Nitrogen) recommended to prevent slow oxidation of the alcohol to the aldehyde (Helional analog) over long periods.

References

-

Sigma-Aldrich (Merck) . 2-(4-Propoxyphenyl)ethanol Product Entry (CAS 104174-22-3). Available at: (Verified Source for CAS and Identity).

-

PubChem . Tyrosol (Parent Compound) CID 10393. National Library of Medicine. Available at: [Link] (Used for structural homology).

-

Fisher Scientific . 2-(4-Ethoxyphenyl)ethanol (Homolog Reference). Available at: (Used for comparative physicochemical properties).

-

PrepChem . General Synthesis of Phenoxyalkyl Ethers. Available at: [Link] (General reference for Williamson Ether Synthesis protocols).

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 2-(4-Propoxyphenyl)ethanol from Tyrosol

Abstract & Scope

This application note details the protocol for the chemoselective O-alkylation of Tyrosol (2-(4-hydroxyphenyl)ethanol) to synthesize 2-(4-Propoxyphenyl)ethanol. This transformation is a critical step in the development of phenylethanoid-based pharmaceutical intermediates and fragrance compounds.

The core challenge in this synthesis is the chemoselectivity required to alkylate the phenolic hydroxyl group (Ar-OH) while leaving the primary aliphatic alcohol (R-CH₂-OH) intact. This guide utilizes a

Scientific Foundation: The Selectivity Mechanism

The success of this protocol relies on the acidity difference between the two hydroxyl groups present in Tyrosol.

-

Phenolic Hydroxyl (

): The aromatic ring stabilizes the conjugate base (phenoxide anion) via resonance. -

Aliphatic Hydroxyl (

): The primary alcohol lacks resonance stabilization, making it significantly less acidic.

Reaction Design

By selecting a base with moderate strength, such as Potassium Carbonate (

Reaction Scheme:

Figure 1: Mechanistic pathway for the selective O-alkylation of Tyrosol.

Experimental Protocol

Reagents and Materials[1][2][3][4][5][6][7]

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount (Example) | Role |

| Tyrosol | 138.16 | 1.0 | 5.00 g (36.2 mmol) | Substrate |

| 1-Bromopropane | 122.99 | 1.2 | 5.34 g (3.96 mL) | Electrophile |

| Potassium Carbonate | 138.21 | 2.0 | 10.0 g | Base |

| Potassium Iodide | 166.00 | 0.1 | 0.60 g | Catalyst (Finkelstein) |

| Acetone (Anhydrous) | - | - | 50 mL | Solvent |

Step-by-Step Procedure

Step 1: Deprotonation

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar.

-

Charge the flask with Tyrosol (5.00 g) and Acetone (50 mL) .

-

Add Potassium Carbonate (

, 10.0 g) in a single portion. -

Optional but Recommended: Add Potassium Iodide (KI, 0.60 g) . This facilitates the reaction via the in situ formation of the more reactive 1-iodopropane.

-

Stir the suspension at room temperature for 15 minutes to allow partial deprotonation.

Step 2: Alkylation

-

Add 1-Bromopropane (3.96 mL) dropwise to the stirring suspension.

-

Attach a reflux condenser to the RBF.

-

Heat the mixture to a gentle reflux (

) using an oil bath or heating mantle. -

Maintain reflux for 12–18 hours .

Step 3: Process Control (TLC)

-

Mobile Phase: Hexane:Ethyl Acetate (7:3).

-

Visualization: UV lamp (254 nm) or staining with

. -

Criteria: The reaction is complete when the Tyrosol spot (

) disappears and a new, less polar product spot (

Step 4: Workup

-

Cool the reaction mixture to room temperature.

-

Filtration: Filter the mixture through a sintered glass funnel or a Celite pad to remove the inorganic salts (

, -

Concentration: Evaporate the combined filtrate under reduced pressure (Rotavap) to obtain a crude oil.

-

Partition: Dissolve the residue in Ethyl Acetate (50 mL) and wash with:

-

Water (2 x 30 mL) to remove residual salts/polar impurities.

-

Brine (1 x 30 mL).

-

-

Drying: Dry the organic layer over anhydrous Sodium Sulfate (

), filter, and concentrate to dryness.

Step 5: Purification

-

If high purity (>98%) is required, purify the crude oil via silica gel column chromatography.

-

Gradient: 0%

30% Ethyl Acetate in Hexane. -

Yield Expectation: 85–92% (Pale yellow to colorless oil).

Operational Workflow Map

The following diagram illustrates the logical flow of the synthesis and purification process.

Figure 2: Operational workflow for the synthesis and isolation of the target ether.

Characterization & Validation

To validate the synthesis, the following analytical signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )

The success of the reaction is confirmed by the appearance of the propyl group signals and the retention of the ethanol side chain.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Inference |

| 6.80 – 7.15 | Multiplet | 4H | Ar-H | Para-substituted benzene ring. |

| 3.90 | Triplet | 2H | -O-CH ₂-CH₂- | Ether linkage (Propyl alpha-protons). |

| 3.82 | Triplet | 2H | -CH₂-CH ₂-OH | Ethanol side chain (adjacent to OH). |

| 2.80 | Triplet | 2H | Ar-CH ₂-CH₂- | Benzylic protons. |

| 1.80 | Multiplet | 2H | -CH₂-CH ₂-CH₃ | Propyl beta-protons. |

| 1.02 | Triplet | 3H | -CH₂-CH₂-CH ₃ | Propyl terminal methyl. |

Note: The disappearance of the phenolic -OH singlet (usually broad, >5.0 ppm depending on solvent) confirms O-alkylation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Old reagents or wet solvent. | Ensure Acetone is anhydrous. Add 0.1 eq KI to accelerate reaction. |

| C-Alkylation Byproducts | Temperature too high. | Ensure mild reflux. Do not use stronger bases like NaH unless necessary (NaH promotes C-alkylation in some solvents). |

| Bis-alkylation | Reaction time too long or base too strong. | Stick to |

References

-

Williamson Ether Synthesis General Mechanism

-

Selectivity of Phenolic vs.

-

Tyrosol Derivatization Protocols

- MDPI. (2025). Synthesis and Health Effects of Phenolic Compounds: A Focus on Tyrosol.

-

[Link]

-

Analogous Synthesis Patent Data

- PrepChem. (Based on US Patent 5,159,097).

-

[Link]

Sources

- 1. Sulfated Oligomers of Tyrosol: Toward a New Class of Bioinspired Nonsaccharidic Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RU2558329C1 - METHOD OF PRODUCING 2-(4-HYDROXYPHENYL)ETHANOL (n-THYROZOL) - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. The question below refers to the reaction of 1-bromopropane with a soluti.. [askfilo.com]

- 5. semanticscholar.org [semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(4-Propoxyphenyl)ethanol Production

Current Status: Operational Role: Senior Application Scientist Topic: Selective O-Alkylation of Tyrosol (Williamson Ether Synthesis)

Core Directive & Executive Summary

The Challenge: Synthesizing 2-(4-Propoxyphenyl)ethanol (Tyrosol propyl ether) requires a high degree of chemoselectivity. The starting material, Tyrosol, contains two nucleophilic sites: a phenolic hydroxyl (Ar-OH) and an aliphatic primary alcohol (R-OH).

The Solution:

To maximize yield, you must exploit the acidity difference between these two groups. By strictly controlling the basicity of the reaction environment, you can selectively deprotonate the phenol (

This guide provides a validated protocol using Potassium Carbonate (

Reaction Logic & Pathway Visualization

The following diagram illustrates the kinetic competition between the desired pathway (O-alkylation) and the primary impurity pathway (Dialkylation).

Figure 1: Reaction pathway showing the critical selectivity checkpoint. The goal is to stop at the Target Product and prevent the aliphatic alcohol from reacting.

Optimized Experimental Protocol

Objective: Synthesis of 2-(4-Propoxyphenyl)ethanol via selective O-alkylation. Scale: 10 mmol (scalable).

Reagents & Stoichiometry[2]

| Component | Role | Equivalents | Rationale |

| Tyrosol | Substrate | 1.0 eq | Limiting reagent. |

| 1-Bromopropane | Electrophile | 1.1 - 1.2 eq | Slight excess to drive conversion; avoids large excess to prevent dialkylation. |

| Base | 2.0 eq | Weak enough to spare aliphatic OH; excess acts as HCl scavenger. | |

| Potassium Iodide (KI) | Catalyst | 0.1 eq | Finkelstein Catalyst. Converts R-Br to R-I in situ, reacting 60-100x faster [1]. |

| Acetone (or DMF) | Solvent | [0.2 - 0.5 M] | Polar aprotic. Promotes |

Step-by-Step Methodology

-

Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Tyrosol (1.0 eq) in anhydrous Acetone .

-

Deprotonation: Add

(2.0 eq) . Stir at room temperature for 15 minutes.-

Note: The solution may turn slightly yellow as the phenoxide forms.

-

-

Addition: Add 1-Bromopropane (1.1 eq) and KI (0.1 eq) .

-

Reflux: Heat the mixture to a gentle reflux (

) for 12–18 hours.-

Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). Tyrosol (

) should disappear; Product (

-

-

Filtration: Cool to room temperature. Filter off the solid salts (

, excess -

Concentration: Evaporate the solvent under reduced pressure.

-

Purification (The "NaOH Wash" Trick):

-

Dissolve the residue in Dichloromethane (DCM) or Ethyl Acetate .

-

Wash 1: Wash with 1M NaOH (aq) .

-

Wash 2: Wash with Brine.

-

Dry: Dry over

, filter, and concentrate.

-

Troubleshooting Guide (FAQ)

Issue 1: Low Conversion / Slow Reaction

User Question: "I've been refluxing for 24 hours in acetone, but I still see 40% starting material on TLC."

Diagnosis: The nucleophile (phenoxide) is struggling to attack the electrophile, likely due to the "Potassium Effect" or poor leaving group quality. Corrective Actions:

-

Add Catalyst: Did you add KI? The exchange of Bromide for Iodide is crucial for speed in acetone.

-

Switch Solvent: Change from Acetone (bp

) to Acetonitrile (bp-

Warning: If switching to DMF, workup requires thorough water washes to remove the solvent.

-

Issue 2: Dialkylation (Impurity Formation)

User Question: "I'm seeing a less polar spot running above my product. NMR shows propyl groups on both oxygens."

Diagnosis: You have alkylated the aliphatic alcohol. This happens if the base is too strong or the temperature is too high for too long. Corrective Actions:

-

Check Base: Ensure you are using Carbonate (

) , not Hydroxide ( -

Stoichiometry Control: Reduce 1-Bromopropane to 1.05 eq .

-

Dilution: Run the reaction more dilute (0.1 M). Intramolecular hydrogen bonding in Tyrosol can sometimes activate the aliphatic OH; dilution reduces intermolecular interactions.

Issue 3: Emulsions during Workup

User Question: "My extraction layer won't separate. It's a cloudy mess."

Diagnosis: Tyrosol derivatives act as surfactants due to their amphiphilic nature (polar head, lipophilic tail). Corrective Actions:

-

Salting Out: Saturate the aqueous layer with solid NaCl. This increases the ionic strength, forcing organics out.

-

Filter First: Sometimes fine

dust causes physical emulsions. Filter the reaction mixture through Celite before adding water/DCM.

Decision Logic for Optimization

Use this flow to determine your next experimental move.

Figure 2: Troubleshooting logic flow for optimizing reaction conditions.

References

-

Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

-

Williamson, A. W. (1850).[1] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational text on ether synthesis mechanism).

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Authoritative source on differences between phenols and alcohols).

-

BenchChem. (2025).[8][9] "Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds".

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. RU2558329C1 - METHOD OF PRODUCING 2-(4-HYDROXYPHENYL)ETHANOL (n-THYROZOL) - Google Patents [patents.google.com]

- 3. Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... | Study Prep in Pearson+ [pearson.com]

- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. valveandcontrol.com [valveandcontrol.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purification of 2-(4-Propoxyphenyl)ethanol

[1][2]

Welcome to the Advanced Purification Support Hub. This guide is designed for organic chemists and process engineers encountering difficulties in the isolation of 2-(4-Propoxyphenyl)ethanol (CAS: 70650-68-3 / Analogous to Tyrosol derivatives).[1]

Molecule Profile:

-

Target: 2-(4-Propoxyphenyl)ethanol[1]

-

Functionality: Primary Aliphatic Alcohol + Phenyl Ether.[1][2]

-

Key Challenge: Separating the target alcohol from phenolic starting materials (e.g., 4-propoxyphenol) or over-alkylated byproducts.[1][2]

-

Standard Method: Normal Phase Flash Chromatography (Silica Gel).[1][2]

Part 1: Method Development (The Setup)[1]

Q: Which solvent system should I use for TLC and the Column?

Recommendation: Hexane / Ethyl Acetate (Hex/EtOAc) .

-

Why: The target molecule contains a polar hydroxyl group and a lipophilic propyl-phenyl ether backbone.[1]

-

Starting Point: Run TLC in 30% EtOAc in Hexane .

Q: How do I visualize the spots?

Primary: UV Light (254 nm) .[1] The aromatic phenyl ring provides strong UV absorption.[1] Secondary (Confirmation): p-Anisaldehyde Stain or Vanillin Stain .[1][2]

-

Why: Alcohols stain distinctively (often blue/purple with anisaldehyde) upon heating, helping distinguish the product from non-alcohol impurities (like alkyl halides used in synthesis).[1]

Part 2: The Purification Protocol (The Run)[1]

Workflow Visualization

The following diagram outlines the decision logic for optimizing your purification run.

Figure 1: Decision matrix for solvent selection and loading strategy based on Thin Layer Chromatography (TLC) data.

Step-by-Step Protocol

-

Column Sizing: Use a silica mass ratio of 30:1 to 50:1 (Silica : Crude).[1][2]

-

Example: For 1.0 g of crude, use a 40 g silica cartridge (or 40 g loose silica).[1]

-

-

Equilibration: Flush the column with 3 CV (Column Volumes) of pure Hexane.

-

Loading (Critical):

-

Preferred:Dry Loading .[1][3] Dissolve crude in minimal DCM, add silica (1:2 ratio), and rotovap to a free-flowing powder. Load this powder on top of the packed column.

-

Why: 2-(4-Propoxyphenyl)ethanol can be viscous.[1][2][4] Liquid loading with strong solvents (like DCM) causes "band broadening," ruining separation.[1]

-

-

Elution Gradient:

Part 3: Troubleshooting Guide

Issue 1: Co-elution with Starting Material (4-Propoxyphenol)

Symptom: The product spot overlaps with a lower spot on TLC, or NMR shows aromatic impurities.[1][2] Root Cause: The phenolic starting material interacts strongly with silica but has similar polarity to the alcohol product.[1] The Fix:

-

Change Solvent System: Switch to DCM / Methanol (0–5% MeOH) .

-

Acidify the Mobile Phase: Add 0.1% Acetic Acid to the Hexane/EtOAc mix.[1]

Issue 2: Poor Yield / Product "Missing"

Symptom: You loaded 1g but recovered only 400mg, and no other peaks are eluting. Root Cause: The product is sticking to the silica due to hydrogen bonding of the alcohol group.[1] The Fix:

-

The "Flush": At the end of the run, switch to 10% Methanol in DCM .

-

Why: Methanol is a protic solvent that disrupts the hydrogen bonds between the product's OH group and the silica silanols, releasing the trapped compound.[1][2]

Issue 3: Streaking / Tailing

Symptom: Spots on TLC are not circles but long streaks.[1][2] Troubleshooting Matrix:

| Potential Cause | Diagnosis | Solution |

| Overloading | The streak starts at the origin and goes up.[1] | Use a larger column or split the batch into two runs. |

| Acidic Impurity | The streak is only on the lower/polar spots.[1] | Add 0.5% Triethylamine (TEA) to neutralize silica acidity (Caution: Wash product after).[1] |

| Sample Solubility | Sample precipitated on top of the column. | Use Dry Loading (described in Part 2).[1] |

Part 4: Technical FAQs

Q: Can I use Reverse Phase (C18) for this purification?

A: Yes, and it is often superior for high-purity requirements (>99%).[1][2]

-

Conditions: Water / Acetonitrile gradient (Start 30% ACN, ramp to 90% ACN).

-

Benefit: C18 separates based on hydrophobicity.[1] The propyl chain makes your molecule distinct from the starting material (Tyrosol), leading to very clean separation without the tailing issues of silica.[1]

Q: Is the product stable on silica?

A: Generally, yes.[1][2] However, ethers can slowly oxidize, and alcohols can dehydrate under strong acidic conditions.[1][2] Do not leave the compound on the column overnight.[1] Flush and rotovap immediately.[1]

Q: How do I remove the solvent without degrading the oil?

A: 2-(4-Propoxyphenyl)ethanol has a high boiling point (>250°C).[1]

References

-

Flash Chromatography Principles: Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1][2] J. Org.[1] Chem. 1978 , 43, 2923–2925.[1][2] Link[1]

-

Physical Properties (Tyrosol Derivatives): National Center for Biotechnology Information.[1][2] PubChem Compound Summary for CID 29352, 4-Propoxyphenol.[1][2][9]Link[1]

-

Phenolic Separation Strategies: Teledyne ISCO. Purification of Phenolic Compounds by Flash Chromatography.[1][2] Application Note AN102.[1] Link

-

Solvent Selectivity (DCM vs EtOAc): Snyder, L. R.[1][2] Classification of the Solvent Properties of Common Liquids. J. Chromatogr.[1] Sci. 1978 , 16, 223–234.[1] Link[1]

Sources

- 1. o-Propoxyphenol | C9H12O2 | CID 80476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]

- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. RU2558329C1 - METHOD OF PRODUCING 2-(4-HYDROXYPHENYL)ETHANOL (n-THYROZOL) - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Propoxyphenol | C9H12O2 | CID 29352 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Reaction Temperature for Tyrosol Propylation

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the propylation of tyrosol. Temperature is a critical parameter in this esterification reaction, directly influencing reaction kinetics, product yield, and purity. This document is structured to provide both foundational knowledge through frequently asked questions and practical solutions via a comprehensive troubleshooting guide.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of temperature in the propylation of tyrosol, providing the essential knowledge needed to design and execute successful experiments.

Q1: What is the typical temperature range for tyrosol propylation?

The optimal temperature range for tyrosol propylation is highly dependent on the catalytic method employed.

-

Enzymatic Catalysis: For enzymatic reactions, particularly those using lipases like Candida antarctica lipase B (often immobilized, e.g., Novozym 435), the temperature range is typically between 40°C and 80°C .[1][2] Operating within this range is crucial for maintaining enzyme stability and activity. For instance, in the enzymatic esterification of tyrosol with oleic acid, reactions have been successfully carried out at 40°C, 50°C, and 60°C, with higher temperatures leading to faster reaction rates.[1] In another study involving hydroxytyrosol esterification, temperatures of 60°C to 80°C were explored.[2]

-

Chemical Catalysis: Chemical propylation, using reagents like propionyl chloride or anhydride, can be performed over a broader temperature range. Reactions are often conducted at room temperature (around 25°C) to moderate reactivity and minimize side reactions.[3][4] However, in some chemical syntheses, elevated temperatures may be used to increase the reaction rate, though this risks reducing the final yield.[5] Conversely, for highly reactive intermediates, temperatures may need to be lowered to -20°C or even -40°C to achieve satisfactory yields.[6]

Q2: How does temperature directly impact the reaction rate and equilibrium?

In chemical kinetics, temperature is a key factor influencing the rate of reaction. According to the Arrhenius equation, a general rule of thumb is that the reaction rate doubles for every 10°C increase in temperature. This holds true for tyrosol propylation.

-

Reaction Rate: Increasing the temperature provides the reactant molecules (tyrosol and the propionylating agent) with more kinetic energy, leading to more frequent and energetic collisions. This increases the likelihood that collisions will overcome the activation energy barrier, thus accelerating the formation of tyrosol propionate.[7][8] Studies on the enzymatic esterification of tyrosol explicitly show that a higher temperature (e.g., 60°C vs. 40°C) results in a faster rate of ester formation.[1]

-

Reaction Equilibrium: For esterification reactions, which are typically reversible and exothermic, temperature also affects the position of the equilibrium. While higher temperatures increase the rate at which equilibrium is reached, they can unfavorably shift the equilibrium towards the reactants, potentially lowering the maximum achievable conversion.[8] However, in many practical applications, especially when a product is removed or the reaction is driven to completion by other means, the kinetic benefits of higher temperatures often outweigh the slight negative impact on the equilibrium constant.

Q3: What are the potential side reactions at non-optimal temperatures?

Operating outside the optimal temperature window can lead to the formation of undesirable byproducts, complicating purification and reducing the yield of the target molecule.

-

At Excessively High Temperatures:

-

Degradation: Tyrosol and its propylated product, being phenolic compounds, are susceptible to thermal degradation and oxidation at high temperatures.[9][10] This can result in a colored reaction mixture and the formation of various decomposition products.

-

Side-Reactions with Reagents: With chemical propylation using reactive agents like propionyl chloride, high temperatures can promote side reactions, such as the formation of ethers or other undesired products. In some synthesis pathways, increasing the temperature to 60°C has been shown to decrease the yield of the desired product.[5]

-

Enzyme Denaturation: In enzymatic reactions, temperatures above the optimal range will cause the enzyme to denature, leading to a rapid and irreversible loss of catalytic activity.[11]

-

-

At Insufficiently Low Temperatures:

-

Slow Reaction Rate: The primary issue with low temperatures is a significantly reduced reaction rate, which may be so slow that the reaction appears not to proceed at all or takes an impractically long time to reach completion.[6]

-

Solubility Issues: Tyrosol or the catalyst may have poor solubility in the reaction solvent at lower temperatures, leading to a heterogeneous mixture and poor reaction kinetics. The solubility of tyrosol is a known factor that can affect reaction kinetics.[1]

-

Q4: How does the choice of catalyst (enzymatic vs. chemical) influence the optimal temperature?

The catalyst is a primary determinant of the optimal reaction temperature due to fundamental differences in their nature and stability.

-

Enzymatic Catalysts (e.g., Lipases): Enzymes are proteins with a specific three-dimensional structure essential for their activity. The optimal temperature for an enzymatic reaction is a compromise between increasing reaction rate and maintaining structural integrity. Each enzyme has a characteristic optimal temperature; exceeding this leads to denaturation and activity loss. For example, the optimal temperature for the activity of polyphenol oxidase on hydroxytyrosol acetate is around 40°C, while for hydroxytyrosol itself, it has a broader optimum of 25-65°C.[12]

-

Chemical Catalysts (e.g., Acids, Bases): Chemical catalysts are generally more robust and can tolerate a much wider range of temperatures. For these reactions, the temperature is chosen based on kinetic requirements, selectivity, and the stability of the reactants and products. Often, the goal is to find the lowest temperature that provides a reasonable reaction rate to maximize selectivity and minimize degradation.[5]

Q5: How does the choice of solvent affect the optimal reaction temperature?

The solvent plays a critical role by influencing reactant solubility, catalyst stability, and the reaction's boiling point.

-

Boiling Point: The reaction temperature cannot exceed the boiling point of the solvent at a given pressure. Solvents with higher boiling points, like toluene or dimethylformamide (DMF), allow for a wider range of accessible temperatures compared to lower-boiling solvents like dichloromethane (DCM) or ethyl acetate.

-

Solubility: The solvent must effectively dissolve tyrosol and the propionylating agent at the chosen reaction temperature to ensure a homogeneous reaction mixture, which is crucial for efficient kinetics.[1]

-

Catalyst Interaction: In enzymatic catalysis, the solvent can affect the enzyme's conformation and activity. Organic solvents are often necessary to solubilize hydrophobic substrates, but they can also strip essential water from the enzyme, reducing its activity. The choice of an appropriate "green" solvent like dimethyl carbonate (DMC) can be crucial.[3][4]

Troubleshooting Guide: Temperature-Related Issues

This guide provides a structured approach to diagnosing and resolving common problems encountered during tyrosol propylation that are related to reaction temperature.

Problem 1: Low or No Conversion to Tyrosol Propionate

Possible Causes & Solutions:

-

Temperature is Too Low: The reaction kinetics may be too slow at the current temperature.

-

Solution: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress using a suitable analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For enzymatic reactions, do not exceed the known optimal temperature for the specific lipase to avoid denaturation.[1]

-

-

Poor Solubility of Reactants: Tyrosol or the catalyst may not be fully dissolved at the operating temperature.

-

Solution: First, confirm visually if all components are dissolved. If not, consider increasing the temperature to improve solubility. If this is insufficient or undesirable, a change of solvent to one with better solvating power for all reactants at a moderate temperature may be necessary.

-

-

Enzyme Inactivation (Enzymatic Propylation): The reaction temperature may have inadvertently exceeded the enzyme's stability limit, or the enzyme may have been inactive from the start.

-

Solution: Verify the recommended operating temperature range for your specific enzyme. Run a control reaction at a known optimal temperature (e.g., 50-60°C for Novozym 435) to confirm enzyme activity.[1]

-

Problem 2: Formation of Significant Side Products/Impurities

Possible Causes & Solutions:

-

Temperature is Too High: Elevated temperatures can provide sufficient activation energy for alternative reaction pathways or cause product degradation.

-

Solution: Reduce the reaction temperature. For chemical propylation with highly reactive reagents, consider running the reaction at room temperature, 0°C, or even sub-zero temperatures.[6] A lower temperature often enhances selectivity.

-

Example: In a synthesis of a p-tyrosol precursor, it was noted that increasing the temperature led to a decrease in the yield of the desired product due to side reactions.[5]

-

-

Prolonged Reaction Time at Elevated Temperature: Even at a moderately high temperature, holding the reaction for too long can lead to the accumulation of degradation products.

-

Solution: Monitor the reaction closely and stop it as soon as the consumption of the limiting reagent has plateaued. Reducing the temperature once the initial, rapid phase of the reaction is complete can also help preserve the product.

-

Problem 3: Reaction Stalls and Does Not Go to Completion

Possible Causes & Solutions:

-

Reversible Reaction Equilibrium: The reaction may have reached its thermodynamic equilibrium, where the forward and reverse reaction rates are equal.

-

Solution: While temperature can shift the equilibrium, a more effective strategy is to remove a byproduct (e.g., water in a Fischer esterification, or HCl if using propionyl chloride) to drive the reaction forward via Le Châtelier's principle. This can be done using molecular sieves or by performing the reaction under a vacuum.

-

-

Enzyme Inhibition (Enzymatic Propylation): The enzyme may be inhibited by the substrate or the product, a common issue in biotransformations.[13]

-

Solution: Adjusting the temperature might have a minor effect. A more direct solution is to alter the substrate concentration or consider a continuous flow setup where the product is constantly removed from the vicinity of the enzyme, which has been shown to improve performance compared to batch reactions.[14][15]

-

Problem 4: Product Degradation is Observed (e.g., Color Change)

Possible Causes & Solutions:

-

Oxidation at High Temperature: Tyrosol and other phenolic compounds are prone to oxidation, a process that is accelerated by heat.[16] The reaction mixture turning yellow or brown is a common indicator.

-

Solution: Lower the reaction temperature significantly. Additionally, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

-

Expert Tip: If the reaction requires heat, ensure all solvents are de-gassed and maintain a positive pressure of inert gas throughout the experiment.

-

-

Thermal Instability: The propylated product itself may be unstable at the reaction temperature.

-

Solution: Perform a stability study on the purified tyrosol propionate at different temperatures to determine its thermal tolerance. If it is found to be unstable, the synthesis must be conducted at a lower temperature, even if it requires a longer reaction time. For some sensitive compounds, reactions must be carefully controlled to not exceed 40°C.[17]

-

Experimental Protocols & Data

Protocol 1: Temperature Optimization for Chemical Propylation of Tyrosol

This protocol outlines a systematic approach to finding the optimal temperature for the chemical propylation of tyrosol using propionyl chloride and a base like triethylamine (TEA) or pyridine.

Materials:

-

Tyrosol

-

Propionyl chloride

-

Triethylamine (or Pyridine)

-

Anhydrous solvent (e.g., Dichloromethane - DCM)

-

Round-bottom flasks, magnetic stir bars, inert atmosphere setup (N₂ or Ar)

-

Temperature-controlled reaction blocks or oil baths

-

TLC plates and HPLC for monitoring

Procedure:

-

Setup Parallel Reactions: Prepare 4-5 identical reaction vessels. A common setup would be 1.0 equivalent of tyrosol and 1.5 equivalents of TEA in anhydrous DCM.

-

Temperature Control: Place each flask in a separate reaction block or oil bath pre-set to a different temperature (e.g., 0°C, 25°C, 40°C, and 60°C - if using a higher boiling solvent).

-

Initiate Reaction: While stirring under an inert atmosphere, add 1.2 equivalents of propionyl chloride dropwise to each flask.

-

Monitor Progress: At set time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot from each reaction. Quench the aliquot and analyze it by TLC or HPLC to determine the conversion percentage and observe the formation of any impurities.

-

Determine Optimum: The optimal temperature is the one that provides the highest yield of pure product in the shortest amount of time. If higher temperatures show significant impurity formation, the lower temperature that still gives a reasonable rate is preferred.

Data Summary: Influence of Temperature on Acylation Reactions

The following table summarizes findings from related enzymatic acylation studies of tyrosol and hydroxytyrosol, which can serve as a predictive guide for propylation.

| Catalyst | Acyl Donor | Temperature (°C) | Observation | Reference |

| Novozym 435 | Oleic Acid | 40 | Reaction reaches ~73% equilibrium yield. | [1] |

| Novozym 435 | Oleic Acid | 50 | Faster reaction rate, reaches ~76% equilibrium yield. | [1] |

| Novozym 435 | Oleic Acid | 60 | Fastest reaction rate, reaches ~79% equilibrium yield. | [1] |

| Novozym 435 | Various Fatty Acids | 80 | High yields (up to 87%) achieved in an ionic liquid medium. | [2] |

This data clearly indicates that for enzymatic reactions, increasing the temperature from 40°C to 80°C generally accelerates the reaction and can improve the final conversion, assuming the enzyme remains stable.

Visualizations

Workflow for Temperature Optimization

Caption: Workflow for a systematic temperature optimization study.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting temperature issues.

References

-

Annunziata, G., et al. (2021). Biocatalyzed Flow Oxidation of Tyrosol to Hydroxytyrosol and Efficient Production of Their Acetate Esters. Antioxidants, 10(7), 1142. Available from: [Link]

-

Avramović, N., et al. (2015). Immobilized lipases from Candida antarctica for producing tyrosyl oleate in solvent-free medium. Journal of the Serbian Chemical Society. Available from: [Link]

-

Bali, A., et al. (2020). Production of biologically active hydroxytyrosol rich extract via catalytic conversion of tyrosol. Biocatalysis and Agricultural Biotechnology, 25, 101584. Available from: [Link]

-

Boulos, J. C., et al. (2024). Enzymatic Methoxycarbonylation of Tyrosol and Hydroxytyrosol. Molecules, 29(18), 4339. Available from: [Link]

-

Fisyunov, I. S., et al. (2015). p-Tyrosol: a new synthetic method and new types of pharmacological activity. Russian Chemical Bulletin, 64(9), 2210–2214. Available from: [Link]

-

Guazzaroni, M., et al. (2021). Biocatalyzed Flow Oxidation of Tyrosol to Hydroxytyrosol and Efficient Production of Their Acetate Esters. Antioxidants, 10(7), 1142. Available from: [Link]

-

Knochel, P., et al. (2018). Continuous Flow Acylation of (Hetero)aryllithiums with Polyfunctional N,N-Dimethylamides and Tetramethylurea in Toluene. Chemistry – A European Journal, 24(62), 16644-16649. Available from: [Link]

-

Lou-Bonafonte, J. M., et al. (2020). Enzymatic Modification of Pomace Olive Oil with Natural Antioxidants: Effect on Oxidative Stability. Foods, 9(11), 1679. Available from: [Link]

-

Al-Zuhairi, N. S., et al. (2010). Kinetic Study of Esterification Reaction. Al-Khwarizmi Engineering Journal, 6(2), 33-42. Available from: [Link]

-

Espín, J. C., et al. (2013). Kinetic study of hydroxytyrosol oxidation and its related compounds by Red Globe grape polyphenol oxidase. Journal of Agricultural and Food Chemistry, 61(25), 6015-6023. Available from: [Link]

-

Hrobonova, K., et al. (2021). Synthesis of Tyrosol and Hydroxytyrosol Glycofuranosides and Their Biochemical and Biological Activities in Cell-Free and Cellular Assays. International Journal of Molecular Sciences, 22(24), 13476. Available from: [Link]

- (This reference was not cited in the final text)

- (This reference was not cited in the final text)

- (This reference was not cited in the final text)

- (This reference was not cited in the final text)

- (This reference was not cited in the final text)

-

Garcia-Arca, I., et al. (2024). Sustainable Synthesis of New Antioxidants from Hydroxytyrosol by Direct Biocatalytic Esterification in Ionic Liquids. International Journal of Molecular Sciences, 25(21), 12726. Available from: [Link]

- (This reference was not cited in the final text)

- (This reference was not cited in the final text)

-

Annunziata, G., et al. (2021). Biocatalyzed Flow Oxidation of Tyrosol to Hydroxytyrosol and Efficient Production of Their Acetate Esters. Antioxidants, 10(7), 1142. Available from: [Link]

- (This reference was not cited in the final text)

-

Al-Zuhairi, N. S., et al. (2010). Kinetic Study of Esterification Reaction. Al-khwarizmi Engineering Journal, 6(2). Available from: [Link]

-

D'Abrosca, B., et al. (2019). Synthesis of Lipophilic Esters of Tyrosol, Homovanillyl Alcohol and Hydroxytyrosol. Molecules, 24(12), 2249. Available from: [Link]

- (This reference was not cited in the final text)

- (This reference was not cited in the final text)

-

Annunziata, G., et al. (2021). Biocatalyzed Flow Oxidation of Tyrosol to Hydroxytyrosol and Efficient Production of Their Acetate Esters. Antioxidants, 10(7), 1142. Available from: [Link]

- (This reference was not cited in the final text)

- (This reference was not cited in the final text)

- (This reference was not cited in the final text)

- (This reference was not cited in the final text)

-

D'Abrosca, B., et al. (2019). Synthesis of Lipophilic Esters of Tyrosol, Homovanillyl Alcohol and Hydroxytyrosol. Molecules, 24(12), 2249. Available from: [Link]

- (This reference was not cited in the final text)

-

Schwarzová, M., et al. (2009). Effect of temperature on the antioxidant activity of phenolic acids. Czech Journal of Food Sciences, 27(1), 16-22. Available from: [Link]

-

Tan, S. P., & Tan, M. C. (2020). Effect of Temperatures on Polyphenols during Extraction. OUCI. Available from: [Link]

- (This reference was not cited in the final text)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sustainable Synthesis of New Antioxidants from Hydroxytyrosol by Direct Biocatalytic Esterification in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 9. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 10. Effect of Temperatures on Polyphenols during Extraction [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic study of hydroxytyrosol oxidation and its related compounds by Red Globe grape polyphenol oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Biocatalyzed Flow Oxidation of Tyrosol to Hydroxytyrosol and Efficient Production of Their Acetate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Production of biologically active hydroxytyrosol rich extract via catalytic conversion of tyrosol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of Tyrosol and Hydroxytyrosol Glycofuranosides and Their Biochemical and Biological Activities in Cell-Free and Cellular Assays - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Guide: Minimizing Side Reactions in 4-Propoxyphenethyl Alcohol Synthesis

Executive Summary & Chemical Context

4-Propoxyphenethyl alcohol (CAS: 6315-19-1) is a critical intermediate, most notably in the synthesis of the

The core chemical challenge is chemoselectivity .[1] Tyrosol contains two nucleophilic sites:

-

Phenolic Hydroxyl (

): -

Aliphatic Primary Alcohol (

):

This guide provides an evidence-based framework to maximize regioselectivity toward the phenolic ether while suppressing bis-alkylation and elimination pathways.[1]

Reaction Mechanism & Selectivity Logic

To minimize side reactions, one must exploit the acidity difference (

The Selectivity Landscape (DOT Visualization)

The following diagram illustrates the competitive pathways. The goal is to stay in the "Green Zone" (Mono-alkylation) and avoid the "Red Zone" (Bis-alkylation).

Caption: Competitive reaction pathways in the alkylation of Tyrosol. The primary risk is the secondary alkylation of the aliphatic alcohol tail.

Critical Process Parameters (CPP) & Troubleshooting

FAQ: Troubleshooting Specific Side Reactions

Q1: I am observing a significant peak at M+42 mass units relative to the product in LC-MS. What is this?

Diagnosis: This is likely the Bis-propyl ether (Dialkylated impurity).[1]

Root Cause: The base strength is too high or the temperature is uncontrolled, causing the deprotonation of the aliphatic alcohol (

-

Switch Base: If using

or -

Stoichiometry: Ensure Base:Substrate ratio is strictly controlled (e.g., 1.1:1.0). Excess base promotes the secondary reaction.[1]

Q2: My conversion is stalled at 70%, but adding more propyl bromide doesn't help. Diagnosis: "Salting out" or Reagent Elimination. Root Cause:

-

Elimination: Propyl bromide may have eliminated to form propene (gas) if the reaction temperature is

, effectively reducing the available electrophile concentration.[1] -

Solubility: The phenoxide anion may be poorly soluble in the chosen solvent.[1] Corrective Action:

-

Catalysis: Add 5-10 mol% Potassium Iodide (KI) or TBAI (Tetrabutylammonium iodide) .[1] This generates the more reactive Propyl Iodide in situ (Finkelstein condition), speeding up the

reaction relative to the elimination side reaction.

Q3: The product is colored (yellow/brown) despite being an ether. Diagnosis: Oxidation of the phenol or oligomerization. Root Cause: Phenols are prone to oxidation to quinones if the reaction is run under air, especially in basic media. Corrective Action:

-

Inert Atmosphere: Strictly degas solvents and run under

or Argon. -

Antioxidant: A trace amount of sodium dithionite is sometimes used during workup, but prevention via inert atmosphere is superior.[1]

Optimized Synthetic Protocol

Based on Williamson Ether Synthesis principles adapted for chemoselectivity.

Materials

-

Substrate: Tyrosol (1.0 eq)

-

Reagent: 1-Bromopropane (1.2 eq)[1]

-

Base: Potassium Carbonate (

), anhydrous, granular (1.5 eq) -

Solvent: Acetone (reflux) or DMF (

) -

Catalyst: Potassium Iodide (0.1 eq)

Step-by-Step Workflow

-

Preparation: Charge Tyrosol and anhydrous

into a reactor. -

Solvation: Add Solvent (Acetone is preferred for ease of workup; DMF for difficult substrates).[1]

-

Note: If using DMF, ensure it is free of dimethylamine to avoid amide byproducts.[1]

-

-

Activation: Stir at Room Temperature (RT) for 30 mins under

. This allows the formation of the phenoxide anion. -

Addition: Add 1-Bromopropane and KI.

-

Reaction: Heat to reflux (Acetone,

) or-

Monitor: Check HPLC at 4 hours.[1] Look for the disappearance of Tyrosol.

-

-

Workup (Crucial for Purity):

Impurity Profile & Control Strategy

The following table summarizes the quantitative data regarding impurities and their control.

| Impurity Type | Structure / Description | Relative Retention (HPLC) | Origin | Control Strategy |

| Starting Material | Tyrosol (Unreacted) | 1.00 (Ref) | Incomplete Conversion | Use KI catalyst; Ensure anhydrous conditions.[1] Remove via NaOH wash.[1] |

| Bis-Ether | 4-(Propoxy)phenethyl propyl ether | > 1.5 (Non-polar) | Over-alkylation of aliphatic -OH | Use weak base ( |

| C-Alkylated | Ring-propylated isomers | ~1.1 - 1.2 | Solvent effects (Phenol ring attack) | Use polar aprotic solvents (DMF/Acetone) to favor O-alkylation over C-alkylation.[1] |

| Elimination | Propene (Gas) | N/A (Volatile) | E2 reaction of Propyl Bromide | Lower reaction temperature; Use Propyl Iodide or KI catalyst.[1] |

Decision Tree for Process Optimization

Use this logic flow to determine the next step in your experiment.

Caption: Diagnostic logic for optimizing the O-alkylation of Tyrosol.

References

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Williamson Ether Synthesis conditions and phenolic alkylation selectivity).

-

Xu, F., & Fang, G. (2013).[1][4] Characterization and Synthesis of a Betaxolol Hydrochloride Intermediate. Advanced Materials Research, 634-638, 1003-1006.[1] (Describes the specific alkylation of Tyrosol for Betaxolol synthesis).

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Authoritative source on

differences between phenols and alcohols: Phenol -

Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[1][2][5][6][7] (Mechanistic overview of side reactions including elimination).

-

BenchChem. (2025).[1][8] Common side products in 4-(2-Methoxyethyl)phenol synthesis. (Analogous chemistry showing impurity profiles for Tyrosol derivatives).

Sources

- 1. Betaxolol - Wikipedia [en.wikipedia.org]

- 2. Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... | Study Prep in Pearson+ [pearson.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

Validating Purity of 2-(4-Propoxyphenyl)ethanol Reference Standards

A Technical Comparison & Protocol Guide

Executive Summary

In pharmaceutical development and quantitative analysis, the integrity of your data is only as robust as your reference standard. 2-(4-Propoxyphenyl)ethanol (a structural homolog of Tyrosol ethers) serves as a critical intermediate in the synthesis of beta-blockers and liquid crystal mesogens. However, commercially available "reagent grade" sources often lack the rigorous characterization required for quantitative HPLC/GC assays, leading to potency calculation errors of 2–5%.

This guide outlines a self-validating system to characterize 2-(4-Propoxyphenyl)ethanol, moving beyond simple area-% purity to a metrologically traceable Mass Balance Assignment .

Part 1: The Hierarchy of Standards (Comparison)

Before initiating validation, researchers must categorize their source material. The following table objectively compares the three tiers of available standards for this compound.

| Feature | Tier 1: ISO 17034 CRM | Tier 2: Certified Reference Standard | Tier 3: Reagent/Research Grade |

| Primary Use | Instrument Calibration, Dispute Resolution | Routine QC, Method Validation | Synthesis Starting Material |

| Purity Assignment | Mass Balance & qNMR (Weighted) | Mass Balance (Typical) | Area % (HPLC/GC only) |

| Traceability | SI-Traceable (NIST/BIPM) | Traceable to Primary Std | None |

| Uncertainty | Explicitly Stated (e.g., | Limited (e.g., " | Unknown |

| Water/Volatiles | Quantified & Subtracted | Quantified | Ignored |

| Risk Profile | Low | Medium | High (Requires full validation) |

Critical Insight: Most commercial sources of 2-(4-Propoxyphenyl)ethanol are Tier 3 . Using Tier 3 material as a quantitative standard without the protocol below violates ICH Q2(R2) and FDA data integrity guidelines.

Part 2: The Validation Workflow (Mass Balance Approach)

To upgrade a Tier 3 reagent to a Validated Reference Standard, you must account for 100% of the mass . The "Area %" from a single HPLC run is deceptive because it ignores water, inorganic salts, and residual solvents which are invisible to UV detection.

Workflow Diagram

The following logic flow ensures no impurity is overlooked.

Figure 1: The Mass Balance Validation Workflow. All four parallel pathways (Blue/Yellow) must be completed to calculate the final purity.

Part 3: Experimental Protocols

1. Chromatographic Purity (HPLC-UV/DAD)

Objective: Quantify related organic impurities (e.g., 4-propoxyphenol, alkyl halides).

-

Column: C18 (e.g., 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes (Hold 5 min).

-

Flow Rate: 1.0 mL/min.

-

Detection: DAD at 220 nm (strong absorption for phenol ethers) and 275 nm (specificity).

-

Causality: A gradient is mandatory. Isocratic methods often fail to elute late-running dimers or poly-alkylated side products common in phenol ether synthesis.

2. Volatile Impurities (GC-FID/MS)

Objective: Detect residual synthesis solvents (Toluene, THF, Acetone) invisible to HPLC-UV.

-

Column: DB-624 or equivalent (designed for volatiles).

-

Carrier: Helium at 1.5 mL/min.

-

Temp Program: 40°C (hold 5 min)

240°C at 10°C/min. -

Injector: Split 10:1.

3. Water & Inorganics[1][2][3]

-

Water (Karl Fischer): Use Coulometric titration for precision if water < 1.0%. Volumetric is acceptable for > 1.0%.

-

Note: 2-(4-Propoxyphenyl)ethanol is hygroscopic. TGA (Thermogravimetric Analysis) is a suitable alternative if KF is unavailable, looking for weight loss

C.

-

-

Residue on Ignition (ROI): Sulfated ash method (USP <281>). Crucial if the synthesis involved inorganic bases (e.g.,

) for the etherification step.

Part 4: Advanced Verification (qNMR)

Quantitative NMR (qNMR) is the "Truth Serum." Unlike chromatography, it does not require reference standards for every impurity.

Protocol:

-

Internal Standard (IS): Maleic Acid or Dimethyl Sulfone (Traceable to NIST SRM).

-

Solvent: DMSO-

or -

Relaxation Delay (

): Must be -

Calculation:

Where

Part 5: Data Synthesis & Calculation

The final purity assignment is NOT the HPLC area %. It is the Mass Balance (MB) value.

The Mass Balance Equation

-

%Volatiles: Derived from GC (Residual Solvents).

-

%Water: Derived from Karl Fischer.[6]

-

%Ash: Derived from ROI.

-

%HPLC: The chromatographic purity (Area normalization).

Calculation Logic Diagram

Figure 2: Logical flow for calculating the final potency factor.

Example Calculation:

-

HPLC Area % = 99.2%

-

Water (KF) = 0.5%

-

Residual Toluene (GC) = 0.3%

-

Ash (ROI) = 0.1%

-

Total Non-Product Mass = 0.9%

Note: Simply using the HPLC result (99.2%) would result in a 0.9% error in your final drug assay.

References

-

International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). ICH Guidelines. [Link]

-

International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[7] ISO Standards.[8][9][10][11] [Link]

-

BIPM (Bureau International des Poids et Mesures). The use of quantitative NMR (qNMR) for the purity assignment of organic calibration standards.[6][12] Metrologia.[3] [Link]

-

FDA (U.S. Food & Drug Administration). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

Sources

- 1. scielo.br [scielo.br]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]

- 7. What Is ISO 17034? - The ANSI Blog [blog.ansi.org]

- 8. certbetter.com [certbetter.com]

- 9. ISO 17034 Versus ISO 17025 | Anton Paar Wiki [wiki.anton-paar.com]

- 10. nippongases.com [nippongases.com]

- 11. cpiinternational.com [cpiinternational.com]

- 12. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Chromatographic Retention Time of Tyrosol Ethers

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: Modifying Nature's Antioxidant

Tyrosol, or 4-hydroxyphenethyl alcohol, is a phenolic compound renowned for its potent antioxidant properties and is a significant bioactive component of olive oil.[1][2] Its inherent hydrophilicity, however, can limit its applicability in lipophilic environments such as lipid-based food matrices or cellular membranes. To overcome this, researchers often synthesize a homologous series of Tyrosol derivatives—specifically alkyl ethers—to systematically increase the molecule's lipophilicity.[3][4] This modification aims to enhance bioavailability or improve performance in specific applications.

Understanding the physicochemical impact of these structural modifications is paramount for purification, quantification, and quality control. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the analytical workhorse for this task, offering robust and reproducible separation of phenolic compounds.[1][5][6]

This guide provides an in-depth comparison of the chromatographic retention times for a series of Tyrosol alkyl ethers. We will explore the underlying principles governing their separation, present a detailed experimental protocol for their analysis, and provide supporting data to illustrate the predictable relationship between molecular structure and chromatographic behavior.

The Core Principle: Lipophilicity and Retention in RP-HPLC

In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the fundamental mechanism of separation is based on the partitioning of analytes between a nonpolar stationary phase (typically alkyl-silane bonded silica, such as C18) and a polar mobile phase (commonly a mixture of water and a less polar organic solvent like acetonitrile or methanol).[7]

The guiding principle is that molecules with a higher degree of nonpolar, or lipophilic, character will exhibit a stronger affinity for the nonpolar stationary phase. Consequently, these compounds will be retained longer on the column and elute later, resulting in a longer retention time (t_R).

The synthesis of Tyrosol ethers involves the conversion of the primary alcohol group to an ether linkage with an alkyl chain (e.g., methyl, ethyl, propyl, butyl). Each additional methylene group (–CH₂–) in this chain systematically increases the overall lipophilicity and nonpolar surface area of the molecule. Therefore, we can confidently hypothesize that the retention time of Tyrosol ethers in an RP-HPLC system will increase in direct correlation with the increasing length of the alkyl ether chain. This guide will experimentally validate this foundational concept.

Experimental Protocol: A Validated HPLC Methodology

The following protocol is designed to be a self-validating system, where the predictable outcome confirms the integrity of the method. The choice of each parameter is grounded in established chromatographic principles to ensure robust and reliable results.

Instrumentation and Consumables

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

-